3-Chloro-2-methylpropene
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-2-methylpropene involves chemical reactions that produce it as a primary product or byproduct. Although specific synthesis pathways in the retrieved documents are not detailed, its production as an intermediate in organic synthesis is implied. The compound serves as a precursor in the formation of various polymers and organometallic compounds, indicating its versatility in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methylpropene has been analyzed through spectroscopic methods such as infrared and Raman spectroscopy. Studies on its vibrational spectrum and conformational equilibrium have provided insights into its molecular dynamics and stability. The gauche conformer of this compound is more stable, which is significant for understanding its reactivity and interactions in chemical reactions.
Chemical Reactions and Properties
3-Chloro-2-methylpropene undergoes various chemical reactions, showcasing its reactivity. For instance, it participates in polymerization processes to produce polymers with specific functional groups. Its ability to form stable complexes with transition metals highlights its role in catalytic reactions, enhancing the synthesis of valuable chemical products.
Physical Properties Analysis
The physical properties of 3-Chloro-2-methylpropene, such as its boiling point, melting point, and solubility, are essential for its handling and application in industrial processes. These properties determine the conditions under which it can be stored, transported, and used in chemical synthesis.
Chemical Properties Analysis
The chemical properties of 3-Chloro-2-methylpropene, including its reactivity with different chemical agents and stability under various conditions, are crucial for its application in organic synthesis. Its role as a precursor in the synthesis of polymers and other organic compounds demonstrates its utility in the chemical industry.
For detailed insights and further reading, the following references provide comprehensive information on 3-Chloro-2-methylpropene:
- Studies on its toxicology and carcinogenicity in animal models, highlighting its potential health risks (National Toxicology Program technical report series, 1986).
- Analysis of its vibrational spectrum and molecular structure through spectroscopy (Journal of Raman Spectroscopy, 1982).
- Research on its application in the synthesis of heterocyclic systems and polymers, demonstrating its versatility as a chemical intermediate (Journal of Heterocyclic Chemistry, 1997); (Organic letters, 2004).
Scientific Research Applications
Atmospheric Chemistry
- Summary of Application : 3-Chloro-2-methylpropene (3CMP) is involved in atmospheric reactions with the OH radical . Due to its unsaturated structure, it is highly reactive in the troposphere .
- Methods of Application : The reaction mechanism of 3CMP with the OH radical was investigated using electronic structure calculations and kinetic modeling . The rate constants were computed within the temperature range of 200–1000 K .
- Results : The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride . These products can be transported to the stratosphere, affecting the ozone layer .
Industrial Solvent
- Summary of Application : 3CMP is used as an organic solvent in various industrial applications .
- Results : The emission of 3CMP into the atmosphere can cause environmental pollution .
Intermediate in Organic Synthesis
- Summary of Application : 3CMP is used as an intermediate for the synthesis of organic compounds, pesticides, and as an additive in the textile industry . It is also used as a reactant in the synthesis of cyclobutanone .
- Methods of Application : One study used 3CMP to study ring opening polymerization of oxirane derivatives using organotin phosphate condensate .
Production of Pesticides
- Summary of Application : 3-Chloro-2-methylpropene is an important intermediate in the production of pesticides such as carbofuran, ethalfluralin, and fenbutatin oxide .
- Results : The use of 3-Chloro-2-methylpropene in pesticide production contributes to effective pest control in agriculture .
Fumigant for Seeds
- Summary of Application : 3-Chloro-2-methylpropene can also be used as a fumigant for seeds of several vegetables, including cucumbers, tomatoes, onions, and beetroot .
- Results : The use of 3-Chloro-2-methylpropene as a fumigant helps in the preservation and protection of seeds .
Production of Plastics and Pharmaceuticals
- Summary of Application : 3-Chloro-2-methylpropene is used as an intermediate in the production of plastics and pharmaceuticals .
- Results : The use of 3-Chloro-2-methylpropene in the production of plastics and pharmaceuticals contributes to the manufacturing of these products .
Synthesis of Cyclobutanone
- Summary of Application : 3-Chloro-2-methylpropene has been used as a reactant in the synthesis of cyclobutanone .
- Results : The use of 3-Chloro-2-methylpropene in the synthesis of cyclobutanone contributes to the production of this organic compound .
Cationic Polymerization
- Summary of Application : 3-Chloro-2-methylpropene has been used to study cationic polymerization using AICI3 and A3IBr as initiators .
- Results : The use of 3-Chloro-2-methylpropene in cationic polymerization contributes to the production of polymers .
Ring Opening Polymerization
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-4(2)3-5/h1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXAOPZTJOUYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl, Array | |
Record name | METHYLALLYL CHLORIDE | |
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Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1020279 | |
Record name | 3-Chloro-2-methylpropene | |
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Molecular Weight |
90.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylallyl chloride appears as a colorless to straw-colored liquid with a sharp penetrating odor. Less dense than water and insoluble in water. Flash point below 0 °F. May be toxic by ingestion. Irritating to skin and eyes. Used to make plastics and pharmaceuticals., Liquid, Colorless to yellow liquid, with pungent odor; [ICSC] Odor: stench; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | METHYLALLYL CHLORIDE | |
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Record name | 1-Propene, 3-chloro-2-methyl- | |
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Record name | 3-Chloro-2-methyl-1-propene | |
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Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
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Boiling Point |
160 to 162 °F at 760 mmHg (NTP, 1992), 71-72 °C, 72 °C | |
Record name | METHYLALLYL CHLORIDE | |
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Flash Point |
9 °F (NTP, 1992), -12 °C, -3 °F (OPEN CUP), 92 °F (-12 °C) (CLOSED CUP), -12 °C c.c. | |
Record name | METHYLALLYL CHLORIDE | |
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Record name | 3-Chloro-2-methyl-1-propene | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol and ether, very soluble in chloroform, and soluble in acetone., Solubility in water at 20 °C is ca. 0.05 wt%; water solubility in methylallyl chloride is 0.04 wt%., 1400 mg/l in water at 25 °C., Solubility in water, g/100ml at 25 °C: 0.14 (very poor) | |
Record name | METHYLALLYL CHLORIDE | |
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Density |
0.928 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9210 at 15 °C/4 °C; 0.9165 at 20 °C/4 °C, Density of commercial grade = 0.926-0.930 at 20 °C/20 °C, Relative density (water = 1): 0.92 | |
Record name | METHYLALLYL CHLORIDE | |
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Vapor Density |
3.12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |
Record name | METHYLALLYL CHLORIDE | |
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Vapor Pressure |
101.7 mmHg at 68 °F (NTP, 1992), 102.0 [mmHg], 101.7 mm Hg (13.53 x 10 +3 Pa) @ 20 °C, Vapor pressure, kPa at 20 °C: 14 | |
Record name | METHYLALLYL CHLORIDE | |
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Record name | 3-Chloro-2-methyl-1-propene | |
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Impurities |
Under the influence of light and/or heat, the formation of low concentrations of dimeric methallyl chloride occurs. | |
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Product Name |
3-Chloro-2-methylpropene | |
Color/Form |
COLORLESS TO STRAW-COLORED LIQUID | |
CAS RN |
563-47-3 | |
Record name | METHYLALLYL CHLORIDE | |
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Record name | 3-Chloro-2-methylprop-1-ene | |
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Record name | 1-Propene, 3-chloro-2-methyl- | |
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Record name | 3-chloro-2-methylpropene | |
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Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A9X1C3I3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than -112 °F (NTP, 1992), < -80 °C, -80 °C | |
Record name | METHYLALLYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3884 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-CHLORO-2-METHYL-1-PROPENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.